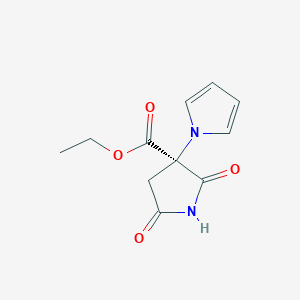
(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate
Numéro de catalogue B3243751
Poids moléculaire: 236.22 g/mol
Clé InChI: BIAKJYXSDXMDFG-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05258382
Procedure details


To a stirred solution of 2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester (29.0 g) in anhydrous dimethylformamide (30 ml) was added portionwise sodium hydride (63% dispersion in mineral oil, 4.3 g) under ice cooling. The resulting mixture was stirred under ice cooling for 1 hour, poured into 5% hydrochloric acid/ice-water, and extracted with ethyl acetate. The extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica gel using n-hexane/ethyl acetate (2:1) as the eluent. Fractions containing the title compound were pooled and evaporated under reduced pressure to give the title compound (23.0 g, 94.7%) as a colorless oil.
Name
2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester
Quantity
29 g
Type
reactant
Reaction Step One



[Compound]
Name
hydrochloric acid ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
title compound
Yield
94.7%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5]([CH2:16][C:17](=[O:19])[NH2:18])([N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)[C:6](OCC)=[O:7])[CH3:2].[H-].[Na+]>CN(C)C=O>[CH2:1]([O:3][C:4]([C:5]1([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)[CH2:16][C:17](=[O:19])[NH:18][C:6]1=[O:7])=[O:20])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
2-carbamoylmethyl-2-(pyrrol-1-yl)malonic acid diethyl ester
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)(N1C=CC=C1)CC(N)=O)=O
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
hydrochloric acid ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred under ice cooling for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
title compound
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1(C(=O)NC(C1)=O)N1C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g | |
| YIELD: PERCENTYIELD | 94.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
